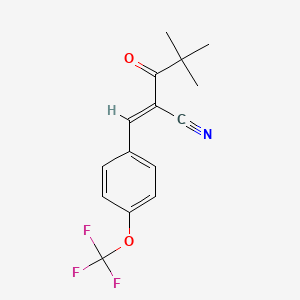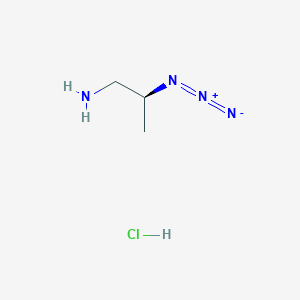![molecular formula C13H13NO3S B2603829 [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553629-28-0](/img/structure/B2603829.png)
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, also known as 4-MPA, is an organic compound belonging to the family of thiazole carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 208.26 g/mol. 4-MPA is a valuable chemical for several scientific and industrial applications, including the synthesis of pharmaceuticals, agricultural chemicals, and various organic compounds. In addition, 4-MPA is used in scientific research as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a corrosion inhibitor.
Aplicaciones Científicas De Investigación
Photo-degradation Analysis
One study focused on the photo-degradation behavior of a structurally similar pharmaceutical compound, analyzing its degradation under visible light. This research is pivotal in understanding the stability of thiazole-containing compounds, which could extend to similar acetic acid derivatives. The analysis utilized advanced techniques such as LC-MS/MS and NMR, revealing that specific substituents on the thiazole ring influence photo-degradation pathways (Wu, Hong, & Vogt, 2007).
Biological Activity
Another study synthesized 5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts, testing them for analgesic, anti-inflammatory, and antimicrobial activities. This suggests a potential application of similar thiazole acetic acid derivatives in developing new therapeutic agents with broad biological activities (Gein et al., 2019).
Metal Complex Synthesis
Research into the complexation behaviors of thiazole acetic acid derivatives with metals like nickel, copper, and zinc has been documented. These studies offer insights into the design of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Singh & Baruah, 2008).
Anticancer and Antiviral Properties
A noteworthy study synthesized 2-pyrazoline-substituted 4-thiazolidinones, demonstrating selective inhibition of leukemia cell lines and significant antiviral activity against specific virus strains. This indicates the potential use of thiazole-containing acetic acid derivatives in antiviral and anticancer drug development (Havrylyuk et al., 2013).
Antimicrobial Evaluation
Another study synthesized novel 1,3,4-thiadiazole derivatives of a related compound, testing them for antimicrobial activity against various microbial strains. The significant activity presented by these compounds highlights the possibility of utilizing thiazole acetic acid derivatives as scaffolds for developing new antimicrobial agents (Noolvi et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that similar compounds with indole and thiazole moieties have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
A compound with a similar structure was found to have satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the biosynthesis and stability of similar compounds .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-14-13(11(18-8)7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPJQBHRRYPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)
![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)


![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)
